REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:24])([F:23])[C:9]1[CH:10]=[C:11]([CH:15]2[CH2:20][CH2:19][CH2:18][N:17]([CH:21]=O)[CH2:16]2)[CH:12]=[CH:13][CH:14]=1>O1CCCC1>[CH3:21][N:17]1[CH2:18][CH2:19][CH2:20][CH:15]([C:11]2[CH:12]=[CH:13][CH:14]=[C:9]([C:8]([F:7])([F:23])[F:24])[CH:10]=2)[CH2:16]1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
product
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Quantity
|
10 g
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Type
|
reactant
|
Smiles
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FC(C=1C=C(C=CC1)C1CN(CCC1)C=O)(F)F
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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7 °C
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Type
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CUSTOM
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Details
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the temperature at 5° to 10° C. and the mixture was stirred for an hour at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was then poured into ice
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Type
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STIRRING
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Details
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The mixture was stirred for 15 minutes at room temperature
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Duration
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15 min
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Type
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FILTRATION
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Details
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was then filtered
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Type
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EXTRACTION
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Details
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The filtrate was extracted with ethyl acetate
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Type
|
WASH
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Details
|
the organic phase was washed with aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CUSTOM
|
Details
|
evaporated to dryness
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Reaction Time |
20 min |
Name
|
|
Type
|
product
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Smiles
|
CN1CC(CCC1)C1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |